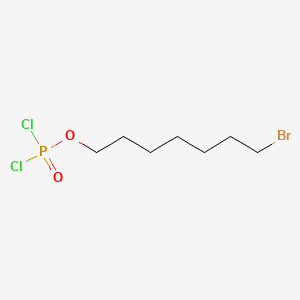
7-Bromoheptyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoheptyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a bromine atom attached to a heptyl chain and two chlorine atoms attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptyl Phosphorodichloridate typically involves the reaction of 7-bromoheptanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
Starting Material: 7-bromoheptanol
Reagent: Phosphorus oxychloride
Conditions: Anhydrous environment, typically under nitrogen or argon atmosphere
Procedure: The 7-bromoheptanol is added dropwise to phosphorus oxychloride with constant stirring. The reaction mixture is then heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromoheptyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation or reduction, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain anhydrous conditions.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphorodichloridates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and 7-bromoheptanol.
Aplicaciones Científicas De Investigación
7-Bromoheptyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Materials Science: The compound is used in the preparation of phosphorus-containing polymers and materials with flame-retardant properties.
Biological Studies: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals, particularly those targeting enzymes that interact with phosphorus-containing substrates.
Mecanismo De Acción
The mechanism of action of 7-Bromoheptyl Phosphorodichloridate involves the interaction of the phosphorus center with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles, leading to the modification of the target molecule. This mechanism is particularly relevant in biological systems where the compound can modify proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromoheptyl Carbamate: This compound has a similar heptyl chain with a bromine atom but contains a carbamate group instead of a phosphorodichloridate group.
7-Bromoheptyl Phosphate: Similar to 7-Bromoheptyl Phosphorodichloridate but with a phosphate group instead of phosphorodichloridate.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of both the bromine atom and the phosphorus center. This dual reactivity makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C7H14BrCl2O2P |
|---|---|
Peso molecular |
311.97 g/mol |
Nombre IUPAC |
1-bromo-7-dichlorophosphoryloxyheptane |
InChI |
InChI=1S/C7H14BrCl2O2P/c8-6-4-2-1-3-5-7-12-13(9,10)11/h1-7H2 |
Clave InChI |
QNUXPMHIPSRIII-UHFFFAOYSA-N |
SMILES canónico |
C(CCCOP(=O)(Cl)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)


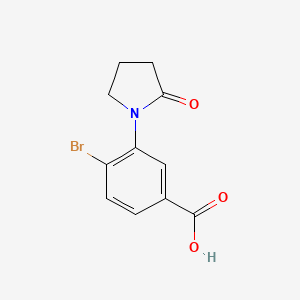

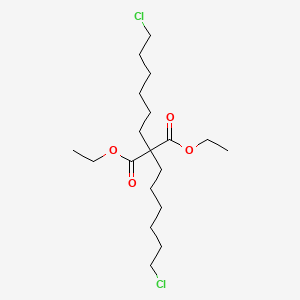
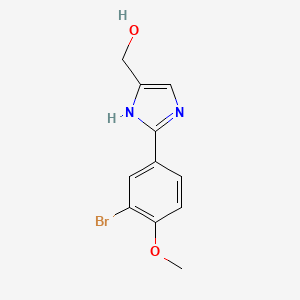

![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
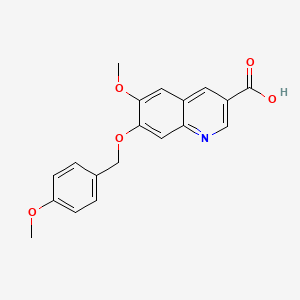
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)

